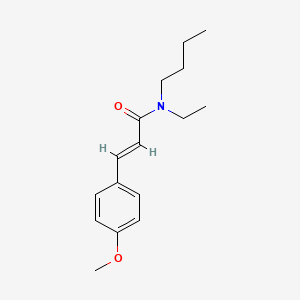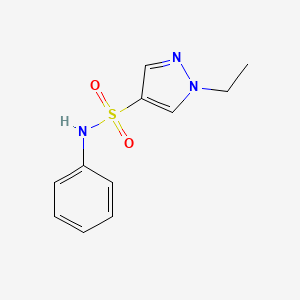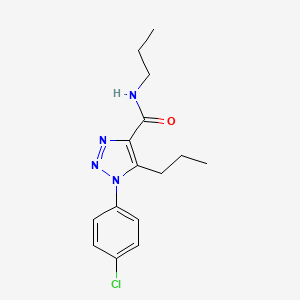
3,4-difluoro-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
3,4-difluoro-N-(3-pyridinylmethyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. This kinase is involved in various physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases and cancer.
Mécanisme D'action
3,4-difluoro-N-(3-pyridinylmethyl)benzamide is a selective inhibitor of MAP4K4, a kinase that regulates various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting MAP4K4, 3,4-difluoro-N-(3-pyridinylmethyl)benzamide blocks downstream signaling pathways, leading to the suppression of inflammatory responses and tumor growth. The precise mechanism of action of 3,4-difluoro-N-(3-pyridinylmethyl)benzamide is still under investigation, but it is believed to involve the disruption of protein-protein interactions and the inhibition of kinase activity.
Biochemical and Physiological Effects:
3,4-difluoro-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-tumor properties, 3,4-difluoro-N-(3-pyridinylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice. This suggests that 3,4-difluoro-N-(3-pyridinylmethyl)benzamide may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-difluoro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. 3,4-difluoro-N-(3-pyridinylmethyl)benzamide has also shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of 3,4-difluoro-N-(3-pyridinylmethyl)benzamide is its selectivity for MAP4K4, which may limit its efficacy in diseases where other kinases are involved.
Orientations Futures
There are several future directions for the development of 3,4-difluoro-N-(3-pyridinylmethyl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 3,4-difluoro-N-(3-pyridinylmethyl)benzamide has shown promising results in preclinical models of these diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of cancer, particularly pancreatic cancer, which has a poor prognosis and limited treatment options. 3,4-difluoro-N-(3-pyridinylmethyl)benzamide has shown promising results in preclinical models of pancreatic cancer, and clinical trials are currently underway to evaluate its efficacy in humans. Additionally, 3,4-difluoro-N-(3-pyridinylmethyl)benzamide may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity, based on its ability to improve glucose tolerance and insulin sensitivity in preclinical studies.
Applications De Recherche Scientifique
3,4-difluoro-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In a mouse model of rheumatoid arthritis, 3,4-difluoro-N-(3-pyridinylmethyl)benzamide was shown to reduce joint inflammation and bone destruction by inhibiting the activity of MAP4K4. Similarly, in a mouse model of pancreatic cancer, 3,4-difluoro-N-(3-pyridinylmethyl)benzamide inhibited tumor growth and metastasis by blocking the MAP4K4 signaling pathway. These results suggest that 3,4-difluoro-N-(3-pyridinylmethyl)benzamide has potential therapeutic applications for a wide range of diseases.
Propriétés
IUPAC Name |
3,4-difluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBHZIEVCOZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-thienyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4702770.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4702776.png)

![2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4702794.png)
![2,4-dichlorobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4702796.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4702797.png)


![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4702839.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4702850.png)
![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4702855.png)
